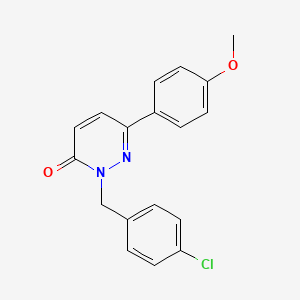

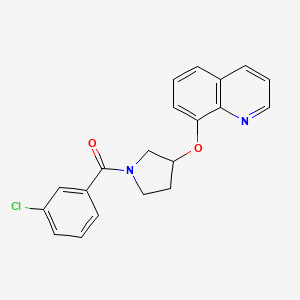

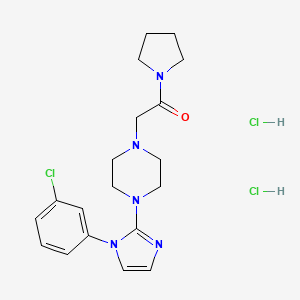

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

The compound SB-649868, a novel orexin 1 and 2 receptor antagonist with structural similarity, demonstrates the importance of studying the metabolism and pharmacokinetics of such compounds. It undergoes extensive metabolism with the principal route being oxidation of the benzofuran ring. This study underscores the compound's potential for treating insomnia, with its elimination occurring mainly via feces and a notably longer plasma half-life indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives evaluated for anti-acetylcholinesterase activity highlights the therapeutic potential of structurally related compounds in treating neurodegenerative diseases such as Alzheimer's. The introduction of specific groups at the nitrogen atom of benzamide significantly enhances activity, pointing towards the design of potent antidementia agents (Sugimoto et al., 1990).

Antibacterial Activity

The synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, through the reaction of N-benzyl-2-cyanoacetamide, demonstrates the antibacterial potential of cyanopyridine-based compounds. This study presents an environmentally friendly approach to preparing derivatives with significant antibacterial effects, underscoring the broad applicability of such compounds in developing new antibacterial agents (Pouramiri et al., 2017).

Neuroinflammation Imaging

Research into PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with the compound [11C]CPPC, a specific ligand for CSF1R, illustrates the importance of these compounds in neuroinflammation research. It enables noninvasive imaging of reactive microglia and disease-associated microglia in various neuropsychiatric disorders, aiding in the development of therapeutics for neuroinflammation (Horti et al., 2019).

Bioactivity Study of Benzamides

The synthesis and bioactivity study of novel benzamides and their metal complexes reveal the antimicrobial potential of such compounds. This research contributes to understanding the structural features that enhance antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Khatiwora et al., 2013).

Eigenschaften

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c22-13-17-5-3-9-23-20(17)25-10-7-15(8-11-25)14-24-21(26)19-12-16-4-1-2-6-18(16)27-19/h1-6,9,12,15H,7-8,10-11,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGHYPSCKZREGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(3-Chloro-N-methylanilino)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2861177.png)

amine](/img/structure/B2861180.png)

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)